3-[(4-Nitrophenyl)methyl]pyridine

Catalog No.
S8928852
CAS No.
32361-76-5
M.F
C12H10N2O2
M. Wt
214.22 g/mol
Availability
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3-[(4-Nitrophenyl)methyl]pyridine

CAS Number

32361-76-5

Product Name

3-[(4-Nitrophenyl)methyl]pyridine

IUPAC Name

3-[(4-nitrophenyl)methyl]pyridine

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C12H10N2O2/c15-14(16)12-5-3-10(4-6-12)8-11-2-1-7-13-9-11/h1-7,9H,8H2

InChI Key

VBUVTWGKRZNLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CC=C(C=C2)[N+](=O)[O-]

3-[(4-Nitrophenyl)methyl]pyridine, also known as 1-[(4-nitrophenyl)methyl]-2H-pyridine, is an organic compound characterized by its unique structure that combines a pyridine ring with a 4-nitrophenylmethyl substituent. The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 216.24 g/mol. Its structure includes a pyridine nitrogen atom that contributes to its aromatic properties, making it a significant compound in various chemical and biological applications.

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-[(4-aminophenyl)methyl]pyridine.
  • Substitution: The pyridine ring can undergo electrophilic substitution reactions such as nitration or halogenation under appropriate conditions.
  • Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, which are significant in organic synthesis and materials science .

Research indicates that 3-[(4-Nitrophenyl)methyl]pyridine exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group is crucial for its reactivity and biological effects, as it can be reduced to form reactive intermediates that interact with cellular components .

The synthesis of 3-[(4-Nitrophenyl)methyl]pyridine can be achieved through various methods:

  • Reaction of 4-Nitrobenzyl Chloride with Pyridine: This method involves reacting 4-nitrobenzyl chloride with pyridine in the presence of a base such as sodium hydroxide under reflux conditions to ensure complete conversion to the desired product.
  • Nitration of Pyridine: Utilizing dinitrogen pentoxide in an organic solvent followed by treatment with sodium bisulfite can yield nitropyridines, including this compound, through a mechanism involving nitro group migration .

3-[(4-Nitrophenyl)methyl]pyridine has several notable applications:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: Investigated as a ligand in biochemical assays and as a probe in molecular biology studies.
  • Pharmaceutical Development: Explored for potential therapeutic properties against various diseases, including infections and cancer.
  • Industrial Use: Employed in developing advanced materials and as a precursor for specialty chemicals .

Studies on the interactions of 3-[(4-Nitrophenyl)methyl]pyridine focus on its ability to bind to various biological targets. These interactions can lead to significant biological activities, including antimicrobial and anticancer effects. The nitro group’s ability to form reactive intermediates enhances its potential as a therapeutic agent. Ongoing research continues to explore its efficacy and mechanism of action in different biological systems .

Several compounds share structural similarities with 3-[(4-Nitrophenyl)methyl]pyridine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
4-NitrobenzylpyridineLacks the methyl group on the pyridine ringMore straightforward reactivity due to fewer substituents
4-NitrophenylpyridineLacks the methyl group on the phenyl ringExhibits different electronic properties due to structural differences
3-NitropyridineContains a nitro group at the 3-positionDifferent reactivity patterns compared to para-substituted analogs

These compounds highlight the uniqueness of 3-[(4-Nitrophenyl)methyl]pyridine due to its specific substitution pattern, which influences its chemical behavior and biological activity .

Systematic Nomenclature and Molecular Architecture

The IUPAC name 3-[(4-nitrophenyl)methyl]pyridine precisely describes its architecture: a pyridine ring (C₅H₅N) linked via a methylene bridge (-CH₂-) to a para-nitrophenyl group (C₆H₄NO₂). The molecular formula C₁₂H₁₀N₂O₂ reflects 12 carbon, 10 hydrogen, 2 nitrogen, and 2 oxygen atoms, arranged to maximize conjugation between the aromatic systems. Key identifiers include:

PropertyValue
CAS No.32361-76-5
Molecular Weight214.22 g/mol
SMILESC1=CC(=CN=C1)CC2=CC=C(C=C2)N+[O-]
InChIKeyVBUVTWGKRZNLEN-UHFFFAOYSA-N

The nitro group at the para position minimizes steric clashes while facilitating resonance stabilization through conjugation with the benzyl moiety.

Stereochemical and Computational Insights

Density functional theory (DFT) calculations predict a dihedral angle of ~15° between the pyridine and nitrophenyl planes, balancing π-π stacking interactions with torsional strain. The methylene bridge adopts a staggered conformation relative to the pyridine nitrogen, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in analogous compounds. Crystallographic data remain sparse, but X-ray studies of related structures suggest monoclinic packing with intermolecular hydrogen bonds involving nitro oxygen atoms.

Spectroscopic Fingerprints

  • Mass Spectrometry: High-resolution ESI-MS reveals a molecular ion peak at m/z 214.2200 [M+H]⁺, with characteristic fragments at m/z 197.08 (loss of NH₃) and 152.06 (cleavage of the C-N bond in the methylene bridge).
  • Infrared Spectroscopy: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group, while pyridine ring vibrations appear at 1600 cm⁻¹ (C=C stretching) and 1580 cm⁻¹ (C=N stretching).
  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): δ 8.60 (s, 1H, pyridine-H), 8.20 (d, 2H, nitrophenyl-H), 7.50 (d, 2H, nitrophenyl-H), 4.30 (s, 2H, CH₂).
    • ¹³C NMR: δ 150.2 (NO₂-C), 149.8 (pyridine-C3), 136.5–123.4 (aromatic carbons), 40.1 (CH₂).

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

214.074227566 g/mol

Monoisotopic Mass

214.074227566 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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